p-Pentyloxybenzylidene p-heptylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

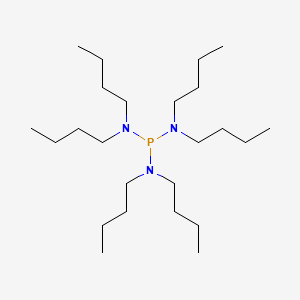

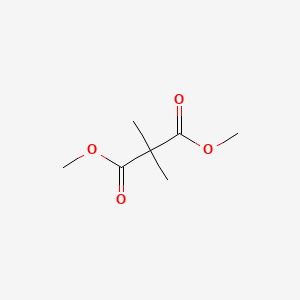

p-Pentyloxybenzylidene p-heptylaniline (PBHA) is a mesogenic compound, which means it is a compound that exhibits mesophases (liquid crystal phases) between the solid and liquid states. These materials are of significant interest due to their applications in liquid crystal displays and other electro-optic devices. The molecular structure of PBHA consists of a central benzene ring with alkoxy and alkyl chains at opposite ends, which is a common structure for liquid crystalline materials .

Synthesis Analysis

While the provided papers do not detail the synthesis of PBHA specifically, they do discuss the synthesis of related compounds. For example, the synthesis of a thallous compound of 3-(p-hydroxybenzylidene)-2,4-pentanedione is described, which involves the use of infrared and proton magnetic resonance spectra . Another paper discusses the synthesis of a protected pentapeptide sequence using color-protected groups and p-nitrobenzyl residues . These methods could potentially be adapted for the synthesis of PBHA by incorporating the appropriate functional groups and core structure.

Molecular Structure Analysis

The molecular and crystal structure of PBHA has been determined at room temperature. The crystals belong to the triclinic system with space group P-1. The structure was refined by full-matrix least-squares calculations, revealing that the phenyl rings in the mesogenic group are twisted, which is a characteristic feature influencing the liquid crystalline properties of the compound . The molecular packing differs in various homologous compounds, which can affect the mesophase behavior and stability .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving PBHA. However, the study of a related liquid crystal molecule, N-(4-n-pentyl-oxybenzylidene)-4'-n-hexylaniline, includes a comprehensive vibrational analysis and a comparative analysis of chemical reactivity using various computational methods . These methods could be applied to PBHA to predict its reactivity and behavior in different chemical environments.

Physical and Chemical Properties Analysis

The electro-optic behavior of PBHA in the nematic state has been observed under the application of an external DC electric field. Domain patterns are visible only at temperatures several degrees below the isotropic-nematic transition temperature . X-ray diffraction studies have classified the various smectic phases of PBHA, revealing that the long molecular axes are probably tilted with respect to the normal to the layers in certain phases . These physical properties are crucial for the application of PBHA in liquid crystal displays and other devices.

Applications De Recherche Scientifique

Electric and Magnetic Field Effects

Electric and Magnetic Field Effects in Nematic Phase : The molecular alignment in the nematic phase of N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) under electric and magnetic fields was studied. The relative effectiveness of these fields in influencing the molecular orientation in the nematic phase was explored. This understanding is crucial for applications in display technologies and sensors where controlled alignment is essential (Rao et al., 1985).

Phase Behavior and Structural Analysis

Mixed Smectic Phase and Molecular Phases : N-(p-n-pentyloxybenzylidene) p-n-butylaniline exhibits a complex phase behavior, including nematic, smectic A, smectic AG, and smectic G phases. Understanding these phases is vital for tailoring materials for specific applications in liquid crystal displays and other devices relying on phase transitions (Rao & Murty, 1985).

Crystal and Molecular Structure : The crystal and molecular structures of N-(4-n-pentyloxybenzylidene)-4′-heptylaniline and its homologs were detailed, providing insights into the material's anisotropic properties and phase behavior. Such structural insights are crucial for applications in optoelectronics and photonics where molecular orientation and structural properties are critical (Heinemann & Zugenmaier, 2001).

Electro-Optic and Magnetic Susceptibility Studies

Electro-Optic Behavior : The electro-optic behavior of 4-pentyloxy-benzylidene-4-heptylaniline (PBHA) under an external DC electric field was investigated, particularly focusing on the domain patterns near the isotropic-nematic transition temperature. Such studies are fundamental for the development of advanced liquid crystal devices (Sakagami et al., 1975).

Magnetic Susceptibility in Liquid Crystals : The temperature variation of the magnetic susceptibility of N-(p-n-pentyloxybenzylidene) p-n-butylaniline was reported in different phases. This is significant for magnetic field-responsive materials and devices (Rao et al., 1986).

Molecular Dynamics and Motion Studies

Deuterium NMR Relaxation and Biased Motion : Deuterium NMR relaxation measurements in 'ordered' smectic phases of the compound were conducted, revealing insights into molecular reorientation and internal ring rotation. This information is essential for understanding the dynamic behavior of molecules in liquid crystals, which impacts their performance in applications like sensors and display technologies (Shen & Dong, 1994).

Rotational Diffusion and Molecular Reorientations : The rotational diffusion of asymmetric molecules in liquid crystals and molecular reorientations in various phases were analyzed, offering valuable data for the design and development of liquid crystalline materials with tailored dynamic properties for specific applications (Dong & Shen, 1996; Mitra et al., 2004) (Mitra et al., 2004).

Ultrasonic and Dilatometric Studies

Ultrasonic Investigations : The ultrasonic velocity in N-(p-n-pentyloxybenzylidene) p-n-butylaniline was measured across various phases, providing insights into the material's acoustic properties which are crucial for ultrasonic applications (Rao & Murty, 1985).

Dilatometric Studies Across Transitions : The variation of density with temperature in homologues of N-(p-n-octyloxybenzylidene)p-n-alkylanilines was reported, offering valuable data for understanding thermal expansion and phase behavior in these compounds (Prabhu & Pisipati, 2002).

Propriétés

IUPAC Name |

N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDDGRNEMVCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

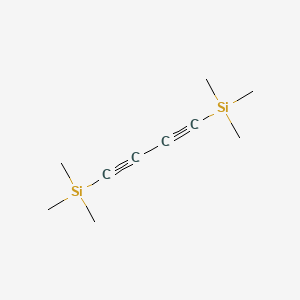

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Pentyloxybenzylidene p-heptylaniline | |

CAS RN |

39777-20-3 |

Source

|

| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.